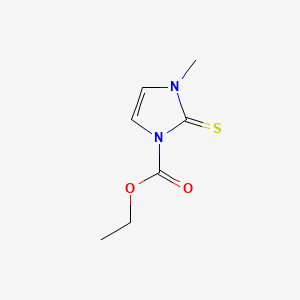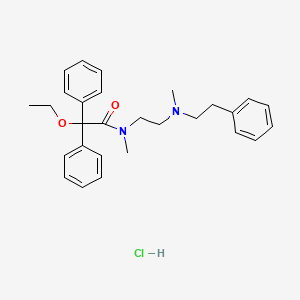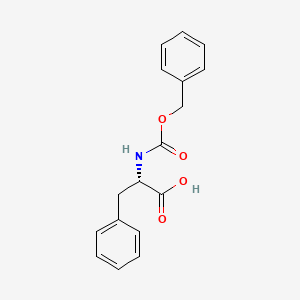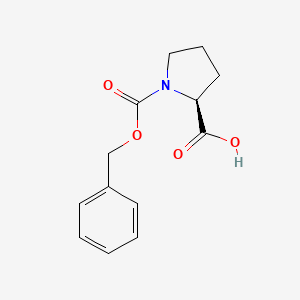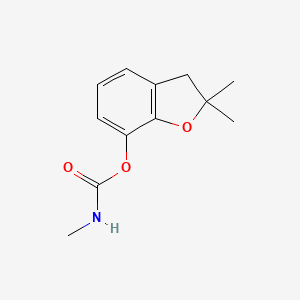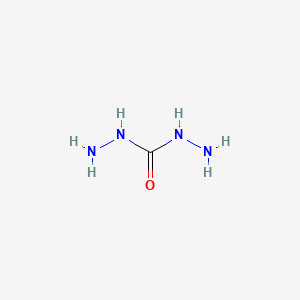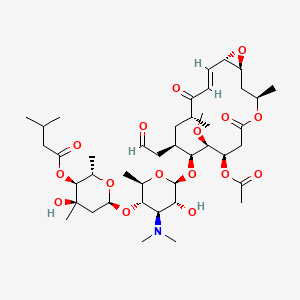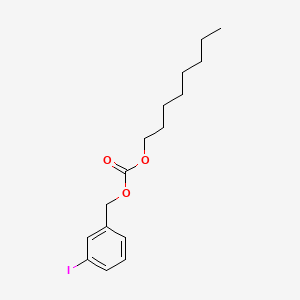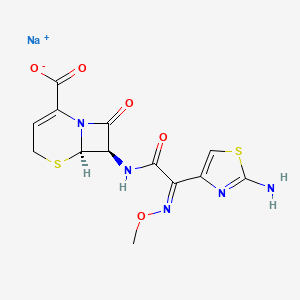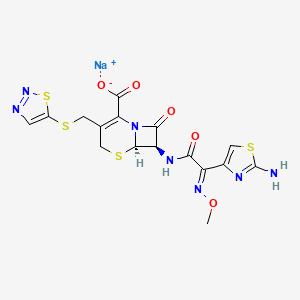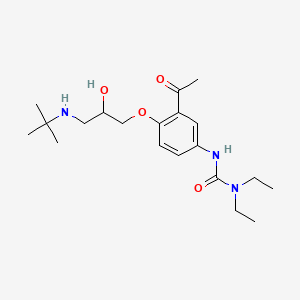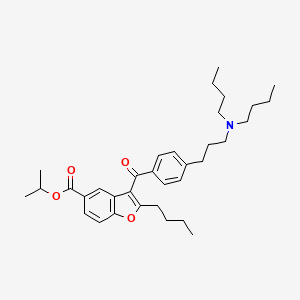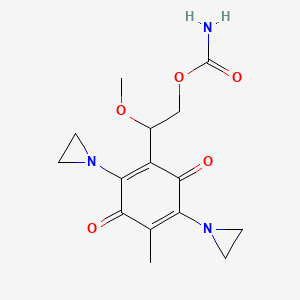
Carboquone
説明
Carboquone is an alkylating agent used in the treatment of malignant neoplasms of the lung, stomach, ovary, lymphomas, and in chronic myeloid leukaemia . It is usually administered by IV or intra-arterial route, or by mouth .
Molecular Structure Analysis
Carboquone has a molecular formula of C15H19N3O5 . Its molecular weight is 321.333 g/mol . The structure includes aziridinyl groups, a carbamate group, and a quinone structure .科学的研究の応用
Carboquone in Hematologic Neoplasms Carboquone has shown significant efficacy in treating various hematologic malignancies. A study observed that Carboquone administered orally induced remission in patients with hematologic malignancy, including malignant lymphoma, multiple myeloma, chronic myelogenous leukemia, and polycythemia vera (Uzuka, Saito, Takahashi & Komatsu, 1982).
Carboquone as an Anticancer Alkylating Agent Developed as an anticancer alkylating agent, Carboquone has been reported to have strong antineoplastic activity, particularly when used in combination chemotherapy regimens (Saito, 1988).
Effect on Mouse Mammary Cancer Research on a mouse mammary tumor (MM-46) demonstrated that Carboquone treatment could induce complete regression of the tumor, suggesting its potential in cancer therapy (Shinkai & Arakawa, 1982).
Potentiation by Glucose Pretreatment A study revealed that pretreating tumor-bearing mice with glucose significantly enhanced the anticancer effect of Carboquone. This finding suggests a potential strategy for increasing its efficacy (Baba, Aoki, Kimura, Kamura, Nishikawa & Taniguchi, 1979).
Impact on Protein Synthesis in Cells Carboquone alters protein synthesis in Chinese hamster V79 cells. This alteration in protein synthesis could be linked to its antineoplastic effects (Maehara, Anai, Kusumoto & Sugimachi, 1987).
Use in Bladder Tumor Treatment A study investigated the effects of Carboquone for the treatment of urinary bladder tumors. This research is crucial for understanding its potential in urological cancers (Okajima, Ijuin, Hiramatsu, Kihoin, Hirao, Ohara, Hijioka, Babaya, Shiomi & Samma, 1983).
Stimulation of Microsomal NADH Oxidase System Carboquone significantly stimulates the aerobic NADH oxidation in hepatic microsomes, acting as an electron carrier. This unique property distinguishes it from other quinoid anticancer chemicals (Tamura & Sato, 1977).
Combination Chemotherapy in Ovarian Cancer In ovarian cancer, Carboquone demonstrated positive effects as a primary drug in multiple chemotherapy regimens, suggesting its utility in gynecological oncology (Sugimori, Kidera & Matsuyama, 1982).
Enhanced Immunomodulatory Effects Combining Carboquone with the immunomodulator PSK showed increased therapeutic effects against rat bladder carcinoma, highlighting its potential in immunotherapy-enhanced cancer treatment (Mickey, 2004).
pH-Dependent Cytotoxicity The cytotoxicity of Carboquone was found to be more potent at lower pH levels, suggesting a pH-dependent mechanism of action which could be relevant in tumor microenvironments (Taniguchi, Kimura & Baba, 1981).
特性
IUPAC Name |
[2-[2,5-bis(aziridin-1-yl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl]-2-methoxyethyl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-8-11(17-3-4-17)14(20)10(9(22-2)7-23-15(16)21)12(13(8)19)18-5-6-18/h9H,3-7H2,1-2H3,(H2,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHKQEUPHAENFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)N2CC2)C(COC(=O)N)OC)N3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046870 | |
| Record name | Carboquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carboquone | |
CAS RN |
24279-91-2 | |
| Record name | Carboquone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24279-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboquone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024279912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboquone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13677 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | carboquone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carboquone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOQUONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CB0HBT12C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



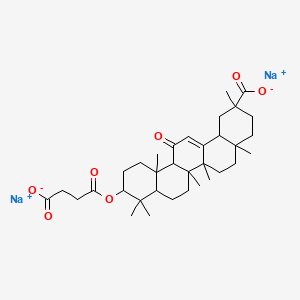
![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1668350.png)
